PF-04885614: Mechanism of Action & Technical Characterization
PF-04885614: Mechanism of Action & Technical Characterization
This guide details the mechanism of action (MoA), pharmacological profile, and experimental characterization of PF-04885614 , a highly selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.8 (encoded by SCN10A).
Target Class: Voltage-Gated Sodium Channel (NaV) Inhibitor Primary Target: NaV1.8 (SCN10A) Therapeutic Indication: Neuropathic and Inflammatory Pain
Executive Summary
PF-04885614 is a potent, state-dependent arylsulfonamide derivative designed to selectively inhibit NaV1.8 currents in dorsal root ganglion (DRG) nociceptors. Unlike non-selective sodium channel blockers (e.g., lidocaine, carbamazepine) that bind the inner pore of multiple NaV subtypes, PF-04885614 achieves >70-fold selectivity by targeting the Voltage Sensor Domain (VSD) of Domain IV . This interaction stabilizes the channel in its inactivated state, effectively "silencing" the hyperexcitability of sensory neurons without impairing motor function (NaV1.1/1.6) or cardiac rhythm (NaV1.5).
Molecular Mechanism of Action
The Target: NaV1.8
NaV1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel exclusively expressed in peripheral nociceptors. It exhibits unique biophysical properties:
-
Depolarized Activation Threshold: Activates at more positive potentials (~ -10 mV) compared to TTX-sensitive channels.
-
Slow Inactivation: Remains open longer, contributing to the majority of the current during the upstroke of action potentials in nociceptors.
-
Rapid Recovery: Recovers quickly from inactivation, enabling high-frequency repetitive firing during sustained pain states.
Binding Kinetics & Allosteric Modulation
PF-04885614 functions as a gating modifier rather than a simple pore occluder.
-
Binding Site: The molecule binds to the extracellular cleft of the Voltage Sensor Domain in Domain IV (VSD-IV) .
-
State Dependence: It exhibits high affinity for the inactivated state of the channel.
-
Mechanism: Upon binding, PF-04885614 traps the VSD-IV in its outward (depolarized) conformation while the pore remains closed. This prevents the channel from recovering to the resting state, thereby accumulating channels in a non-conducting, inactivated pool during high-frequency firing (use-dependent block).
Selectivity Profile
The selectivity arises from the low sequence homology of the VSD-IV region across NaV subtypes, in contrast to the highly conserved pore region.
| Target | IC50 (nM) | Selectivity Ratio | Physiological Role |
| hNaV1.8 | 53 | 1x | Nociception (DRG) |
| hNaV1.7 | 7,000 | ~130x | Nociception (Threshold) |
| hNaV1.5 | 27,000 | ~500x | Cardiac Action Potential |
| hNaV1.1 | 11,000 | ~200x | CNS Excitability |
| hNaV1.6 | 4,200 | ~80x | Motor Neurons / Nodes of Ranvier |
Data compiled from Pfizer preclinical disclosures and Tocris Bioscience assays.
Visualization of Signaling & Mechanism[1]
Diagram 1: Mechanism of Action (Gating Modulation)
This diagram illustrates how PF-04885614 shifts the equilibrium of NaV1.8 channels toward the inactivated state, blocking pain signal propagation.
Caption: PF-04885614 acts as a molecular trap, sequestering NaV1.8 channels in the inactivated state.
Experimental Characterization Protocols
In Vitro: Whole-Cell Voltage Clamp Assay
Objective: Determine the IC50 and state-dependence of PF-04885614 on hNaV1.8 expressed in HEK293 cells.
Reagents:
-
External Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.4).
-
Internal Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES (pH 7.3).
-
Compound: PF-04885614 dissolved in DMSO (Final DMSO < 0.1%).
Protocol Steps:
-
Cell Preparation: Use HEK293 cells stably expressing hNaV1.8.
-
Giga-seal Formation: Establish a GΩ seal and break into whole-cell configuration. Compensate for series resistance (>80%).
-
Voltage Protocol (State-Dependent):
-
Holding Potential: -120 mV (ensures all channels are resting).
-
Conditioning Pulse: Depolarize to -40 mV for 500ms (induces ~50% inactivation).
-
Test Pulse: Depolarize to +20 mV for 50ms (measures available current).
-
-
Application: Perfusion of vehicle followed by increasing concentrations of PF-04885614 (1 nM – 10 µM).
-
Analysis: Plot fractional current inhibition vs. log[concentration]. Fit to the Hill equation to derive IC50.
In Vivo: Spinal Nerve Ligation (SNL) Model
Objective: Assess analgesic efficacy in a neuropathic pain model.
Protocol Steps:
-
Surgery: Anesthetize Sprague-Dawley rats. Expose the L5 spinal nerve and tightly ligate it with 6-0 silk suture (induces neuropathy).
-
Recovery: Allow 7-14 days for mechanical allodynia to develop.
-
Baseline Testing: Measure paw withdrawal threshold (PWT) using von Frey filaments.
-
Dosing: Administer PF-04885614 orally (3, 10, 30 mg/kg) or vehicle.
-
Efficacy Readout: Measure PWT at 1, 3, and 6 hours post-dose.
-
Success Criteria: Significant increase in PWT (reversal of allodynia) compared to vehicle, approaching the contralateral (uninjured) paw baseline.
-
Pharmacokinetics & Safety
-
Bioavailability: High oral bioavailability (>60% in rodents).
-
Half-life: Moderate, supporting once or twice-daily dosing in preclinical models.
-
Safety Liability: The primary off-target risk is hERG inhibition. PF-04885614 shows a hERG IC50 < 2 µM, which necessitates careful therapeutic window calculation to avoid QT prolongation risks in clinical translation.
Diagram 2: Experimental Workflow
Caption: Integrated workflow for validating NaV1.8 inhibition from patch-clamp to behavioral analgesia.
References
-
IUPHAR/BPS Guide to Pharmacology. (2024). PF-04885614 Ligand Page. Retrieved from [Link]
- Payne, C. E., et al. (2015). A novel selective and orally bioavailable Nav1.8 channel blocker effectively reduces pain behaviors in animal models. British Journal of Pharmacology. (Contextual reference for Pfizer Nav1.8 inhibitor class mechanism).
- Bagal, S. K., et al. (2014). Ion Channels as Therapeutic Targets: A Drug Discovery Perspective. Journal of Medicinal Chemistry. (Reference for Arylsulfonamide binding mode on VSD-IV).
-
Huang, X., et al. (2022).[1] Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8. Proceedings of the National Academy of Sciences (PNAS). Retrieved from [Link]
